Choline hydrogen sulfate

Description

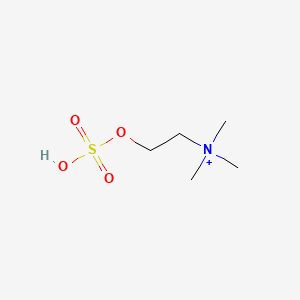

Structure

2D Structure

3D Structure

Properties

CAS No. |

16655-25-7 |

|---|---|

Molecular Formula |

C5H14NO4S+ |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

trimethyl(2-sulfooxyethyl)azanium |

InChI |

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/p+1 |

InChI Key |

WXCQAWGXWVRCGP-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOS(=O)(=O)O |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)O |

Other CAS No. |

16655-25-7 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of choline (B1196258) hydrogen sulfate (B86663) in solution. Advanced methods, such as Quantum-Mechanical driven ¹H Iterative Full Spin Analysis (QM-HiFSA), have been employed to decipher the complex ¹H NMR spectrum of its conjugate base, choline sulfate, which arises from magnetic inequivalence of geminal protons and heteronuclear coupling with ¹⁴N. acs.org

A full assignment of the ¹H NMR spectrum, which had not been previously reported in detail, reveals significant information about the molecule's conformation. acs.org The analysis shows that the sulfate group's presence induces conformational changes compared to choline. This is evident in the chemical shifts and coupling constants. For instance, the methylene (B1212753) protons adjacent to the sulfate group (H₂-1) and the trimethylammonium group (H₂-2) in choline sulfate show distinct resonances compared to those in choline. The complexity in the spectrum is attributed to both ¹H–¹⁴N heteronuclear coupling and non-first-order splitting effects. acs.org Iterative optimization techniques have allowed for the precise determination of these coupling constants, including the small two-bond (²JHN) and three-bond (³JHN) couplings. acs.org

Studies comparing choline sulfate with related compounds like choline and choline phosphate (B84403) highlight the influence of the functional group on the molecule's electronic environment and conformation. The substitution of the hydroxyl group in choline with a sulfate ester alters the chemical shifts of the adjacent methylene protons, moving them downfield. Furthermore, analysis of the geminal coupling difference (Δgeminal) suggests that the sulfate group imposes a degree of conformational rigidity on the O-C-C-N⁺ backbone. acs.org

Detailed research findings from ¹H NMR analysis in D₂O are summarized below:

| Parameter | Choline Sulfate | Choline | Choline Phosphate | Unit | Reference |

| Chemical Shift (δ) | |||||

| H₂-1 (-CH₂-O) | 4.4060 | 3.9694 | 4.0692 | ppm | |

| H₂-2 (-CH₂-N⁺) | --- | --- | --- | ppm | |

| N(CH₃)₃ | --- | --- | --- | ppm | |

| Coupling Constants (J) | |||||

| ³JHN (H₂-1) | 2.66 | --- | --- | Hz | acs.org |

| ²JHN (H₂-2) | 0.37 | --- | --- | Hz | acs.org |

| ²JHN (N-methyl) | 0.48 | --- | --- | Hz | acs.org |

| Δgeminal | 0.97 | 0.02 | 0.09 | Hz |

These advanced NMR studies provide a systematic understanding of the spin systems in choline sulfate, enabling precise structural and conformational analysis crucial for understanding its interactions in various chemical and biological systems. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Molecular Conformation Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of choline hydrogen sulfate, with a particular focus on hydrogen bonding and conformational states. mdpi.comresearchgate.net The vibrational modes are sensitive to the interactions between the choline cation and the hydrogen sulfate anion, as well as the conformation of the choline backbone. researchgate.netacs.org

Hydrogen bonding is a dominant feature in choline-based ionic liquids and salts. mdpi.comresearchgate.net In systems containing choline and anions capable of forming hydrogen bonds, such as sulfates or carboxylates, the vibrational spectra reveal the nature and strength of these interactions. mdpi.comresearchgate.net For instance, the OH stretching mode of the anion can cover a large frequency range, which is characteristic of strongly hydrogen-bonded systems. researchgate.net These interactions significantly influence the physicochemical properties of the compound. researchgate.net

Raman spectroscopy has been particularly effective in determining the conformation of the O-C-C-N⁺ backbone of the choline cation. A clear correlation has been established between specific Raman bands and the gauche or trans conformation of this backbone. nih.gov

Gauche Conformation: The symmetric C-N stretching vibrations appear around 720 cm⁻¹ (ν₁) and 870 cm⁻¹ (ν₂). nih.gov

Trans Conformation: These bands shift to approximately 770 cm⁻¹ (ν₁) and 910 cm⁻¹ (ν₂), respectively. nih.gov

This correlation provides a direct method to assess the preferred conformation of the choline group in different environments. nih.gov In related choline compounds, studies combining IR, Raman, and theoretical calculations have shown that the choline cation often interacts with the anion's oxygen atoms through OH···O hydrogen bonds. mdpi.com

The table below summarizes key vibrational modes and their assignments for choline-based systems, which are indicative of the types of analyses applied to this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Assignment/Interpretation | Reference |

| O-H Stretch | 2000-3400 | IR | Broad band indicating strong H-bonding | researchgate.net |

| C-H Stretch (aliphatic) | ~2963 | IR | Corresponds to choline cation | researchgate.net |

| C=O Stretch (Anion) | 1700-1712 | IR/Raman | Anion-specific (e.g., in carboxylates) | mdpi.com |

| C-N Symmetric Stretch (ν₁) | ~720 | Raman | Gauche conformation of O-C-C-N⁺ | nih.gov |

| C-N Symmetric Stretch (ν₁) | ~770 | Raman | Trans conformation of O-C-C-N⁺ | nih.gov |

| C-N Symmetric Stretch (ν₂) | ~870 | Raman | Gauche conformation of O-C-C-N⁺ | nih.gov |

| C-N Symmetric Stretch (ν₂) | ~910 | Raman | Trans conformation of O-C-C-N⁺ | nih.gov |

| H-bond Vibrations | 150-240 | Far-IR | Inter-ionic H-bond modes | acs.org |

X-ray Diffraction and Scattering Techniques for Crystalline and Liquid-State Structure Determination

X-ray diffraction (XRD) and X-ray scattering are indispensable techniques for elucidating the three-dimensional arrangement of atoms in both the crystalline solid-state and the short-range order in the liquid state of this compound and related ionic compounds. mdpi.comnih.gov

| Technique | State | Information Obtained | Key Findings in Related Choline Systems | Reference |

| Single-Crystal X-ray Diffraction | Crystalline Solid | Atomic coordinates, bond lengths/angles, crystal packing, H-bond geometry. | Choline hydroxyl group acts as a hydrogen bond donor to the anion. Cation-anion layers are formed. | rsc.orgcambridge.org |

| X-ray Powder Diffraction (XRPD) | Crystalline Solid | Unit cell parameters, space group, phase identification. | Crystalline choline sulfate has an orthorhombic lattice. | |

| X-ray Scattering (e.g., EDXD) | Liquid | Structure factor, radial distribution functions (average inter-ionic distances). | A strong OH···O hydrogen bond is a primary interaction. Anion conformation influences the liquid's microscopic structure. | mdpi.comnih.gov |

These X-ray based methods, therefore, provide a comprehensive picture of the structure of this compound, from the precise arrangement in a crystal lattice to the dynamic, short-range order and dominant intermolecular interactions present in the liquid phase.

Mass Spectrometry Imaging for Spatiotemporal Distribution Studies (e.g., of choline esters in biological systems)

Mass Spectrometry Imaging (MSI) is a sophisticated analytical technique that enables the visualization of the spatial distribution of molecules, including choline esters, directly within biological tissues. nih.govbmbreports.org This method provides crucial spatiotemporal information, revealing where specific compounds are located at a given time and how their distribution changes, which helps in elucidating their biological functions without the need for preliminary extraction. nih.govrsc.org

MSI techniques, such as Desorption-Ionization on Porous Silicon (DIOS-MSI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), are particularly well-suited for analyzing low molecular weight metabolites like choline esters in heterogeneous tissues. nih.govbmbreports.org The process involves acquiring mass spectra from multiple discrete locations across a tissue section and then generating an ion intensity map for a specific mass-to-charge ratio (m/z) corresponding to the molecule of interest. bmbreports.orgrsc.org

Detailed research findings have demonstrated the power of MSI in various biological contexts:

Marine Chemo-ecology: In muricid molluscs, DIOS-MSI was used to study the biodistribution of the muscle-relaxing choline ester murexine. nih.govresearchgate.net The study showed that murexine co-localizes with Tyrian purple precursors in the hypobranchial gland. researchgate.net Significantly, during egg-laying, MSI revealed the transfer of murexine to the capsule gland and subsequently to the egg capsules, suggesting a role in tranquilizing larvae and relaxing the reproductive tract. nih.govresearchgate.net

Plant Metabolomics: High-resolution MSI has been used to map the distribution of various choline esters in oilseed rape seeds. rsc.org For example, an unknown choline ester ('UC#1') was specifically located in the outer epidermal layer of the cotyledons, suggesting a role in protecting against abiotic stress. rsc.org Another choline ester, feruloylcholine guaiacyl, showed a widespread distribution in the mature embryo but a more specific accumulation in the hypocotyl and shoot apical meristem during germination. rsc.org This stage-specific distribution provides insights into the metabolic networks active during plant development. rsc.org

The ability to perform on-tissue tandem mass spectrometry (MS/MS) further aids in the confident identification of the imaged compounds. For instance, the fragmentation pattern of sinapine, another choline ester in plant tissue, could be confirmed directly from a single pixel of the image. rsc.org

| MSI Application | Biological System | Choline Ester Studied | Key Finding | Reference |

| Chemo-ecology | Muricid Molluscs | Murexine | Spatiotemporal transfer from hypobranchial gland to egg capsules during reproduction, indicating a role in tranquilizing larvae. | nih.govresearchgate.net |

| Plant Metabolomics | Oilseed Rape Seeds | Unknown Choline Ester ('UC#1') | Localized to the outer epidermis, suggesting a protective function. | rsc.org |

| Plant Metabolomics | Oilseed Rape Seeds | Feruloylcholine guaiacyl | Distribution changes from widespread in mature embryo to specific locations during germination, highlighting its role in development. | rsc.org |

These studies underscore the unique capability of MSI to provide detailed maps of the spatiotemporal distribution of choline esters, offering invaluable insights into their dynamic biological roles that are often unattainable with other analytical methods. nih.govrsc.org

Chemical Reactivity, Reaction Mechanisms, and Catalytic Activities

Mechanistic Investigations of Choline (B1196258) Hydrogen Sulfate (B86663) as a Brønsted Acid Catalyst

Choline hydrogen sulfate [[C₅H₁₄NO]⁺[HSO₄]⁻] is recognized as an effective Brønsted acid catalyst, particularly in the realm of green chemistry. Its ionic liquid nature, combined with the acidic proton of the hydrogen sulfate anion, facilitates a variety of organic transformations.

Catalysis in Organic Synthesis (e.g., multicomponent reactions, heterocyclic synthesis)

Choline-based ionic liquids with acidic anions like hydrogen sulfate have proven to be efficient and reusable catalysts for the synthesis of heterocyclic compounds through multicomponent reactions (MCRs). rsc.org MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most, if not all, of the starting materials. nih.gov This approach is highly valued for its atom economy and efficiency. nih.gov

In the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, a choline-based ionic liquid with a hydrogen sulfate anion acts as a dual-function catalyst. The reaction mechanism is believed to initiate with the activation of an aldehyde by the acidic proton of the [HSO₄]⁻ anion. This protonation increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by 2-naphthol (B1666908). This is followed by a dehydration step and a subsequent Michael addition, all facilitated by the acidic environment provided by the catalyst. rsc.org The reusability of these catalysts, often without significant loss of activity, underscores their potential in sustainable chemical synthesis. rsc.orgeurekaselect.com

The general mechanism for such acid-catalyzed MCRs often involves several key steps:

Electrophilic Activation: The Brønsted acid catalyst protonates a carbonyl group on one of the reactants (e.g., an aldehyde), increasing its reactivity. beilstein-journals.org

Nucleophilic Attack: A nucleophile in the reaction mixture attacks the activated carbonyl carbon.

Intermediate Formation: A series of intermediates are formed through condensations and additions. For instance, in the Biginelli reaction, an acylimine intermediate is a key species. beilstein-journals.org

Cyclization and Dehydration: The final steps typically involve an intramolecular cyclization followed by the elimination of a small molecule, such as water, to yield the stable heterocyclic product. beilstein-journals.org

Catalytic Roles in Transesterification and Related Organic Transformations

Transesterification is the process of converting one ester into another by reaction with an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Strong acids, such as the hydrogen sulfate anion in this compound, catalyze the reaction by donating a proton to the ester's carbonyl oxygen. wikipedia.org

The acid-catalyzed transesterification mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group of the original ester.

Elimination of the Leaving Alcohol: The protonated alkoxy group is eliminated as an alcohol molecule, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the deprotonation of the newly formed ester. masterorganicchemistry.com

Synergistic Catalytic Effects of Choline Cation and Hydrogen Sulfate Anion

The catalytic efficacy of this compound is not solely dependent on the Brønsted acidity of the hydrogen sulfate anion. The choline cation also plays a crucial, synergistic role. rsc.orgnih.gov This cooperative effect is a key feature of many functional ionic liquids.

The synergy can be attributed to several factors:

Hydrogen Bonding: The hydroxyl group of the choline cation can form hydrogen bonds with reactants or intermediates, helping to stabilize them and orient them favorably within the transition state. nih.govacs.org

This synergistic action allows for high catalytic activity and selectivity under often mild, solvent-free conditions, enhancing the green credentials of the process. rsc.org

Enzyme-Catalyzed Transformations Involving Choline-O-Sulfate and Related Species

Enzymes play a critical role in the metabolism of choline and its derivatives. Specific sulfatases and lyases have evolved to process these compounds through precise chemical mechanisms.

Hydrolysis Mechanisms of Choline-O-Sulfate by Specific Enzymes

Choline-O-sulfate is hydrolyzed into choline and inorganic sulfate by a class of enzymes known as choline sulfatases (EC 3.1.6.6). nih.govnih.gov These enzymes belong to the alkaline phosphatase superfamily and utilize a sophisticated mechanism for cleaving the C-O bond of the sulfate ester. nih.gov

The catalytic mechanism of choline sulfatase from Sinorhizobium meliloti has been elucidated through structural and mechanistic studies. nih.govresearchgate.net The key steps are as follows:

Substrate Binding: The choline-O-sulfate substrate binds to the active site. This binding is highly specific, involving charge-charge interactions. The positively charged quaternary ammonium (B1175870) group of choline interacts with a negatively charged glutamate (B1630785) residue (Glu386), while the negatively charged sulfate group is coordinated by several positively charged amino acids and a divalent metal ion (e.g., Mn²⁺ or Ca²⁺). researchgate.net

Nucleophilic Attack: The catalytic reaction is initiated by a nucleophilic attack on the carbon atom adjacent to the sulfate group. The nucleophile is a unique, post-translationally modified formylglycine (fGly) residue, which exists in its hydrated (gem-diol) form in the active site. researchgate.net

Formation of a Covalent Intermediate: The attack results in the cleavage of the C-O bond, releasing choline. The departure of the choline leaving group is assisted by a pair of residues (His201-Lys309). This step forms a covalent sulfated-enzyme intermediate, where the sulfate group is attached to the formylglycine residue. researchgate.net

Hydrolysis of the Intermediate: The covalent intermediate is resolved by the attack of a water molecule, which is activated by a general base. This hydrolysis step releases the inorganic sulfate and regenerates the hydrated formylglycine aldehyde, preparing the enzyme for another catalytic cycle. researchgate.net

This mechanism is characteristic of a group of sulfatases that utilize a formylglycine-dependent catalytic strategy. researchgate.net

Enzymatic Degradation Pathways of Choline by Microorganisms (e.g., C-N bond cleavage, trimethylamine (B31210) production)

In anaerobic environments, such as the human gut, microorganisms metabolize choline into trimethylamine (TMA). nih.govnih.gov This transformation is the first step in the pathway that can lead to the production of trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. mdpi.com The key enzymatic step is the cleavage of the C-N bond in choline.

This reaction is catalyzed by the enzyme choline trimethylamine-lyase (CutC), which is a glycyl radical enzyme. nih.govmit.edu The process is part of a larger choline utilization (cut) gene cluster found in various anaerobic bacteria. nih.gov

The proposed mechanism for TMA formation involves the following:

Radical Generation: The reaction is initiated by an activating enzyme (CutD) that uses S-adenosylmethionine (SAM) to generate a glycyl radical on the CutC enzyme. nih.gov

Substrate Binding: Choline binds within the active site of CutC. Structural studies show that the choline molecule is oriented through hydrogen bonding and interactions between the polarized methyl groups of the trimethylammonium moiety and phenolic and carboxylate oxygen atoms of the enzyme. mit.edu

C-N Bond Cleavage: The glycyl radical on the enzyme facilitates the cleavage of the C-N bond of choline. This radical-based mechanism results in the direct elimination of trimethylamine. mit.edu

Product Formation: The cleavage of choline yields TMA and acetaldehyde. nih.gov

This discovery of a C-N bond cleaving glycyl radical enzyme represents a unique chemical transformation within this enzyme family and provides a molecular basis for understanding microbial TMA production from dietary choline. nih.govmit.edu

Role as a Reagent in Complex Chemical Systems

This compound, an ionic liquid, demonstrates significant utility as a reagent and catalyst in a variety of complex chemical syntheses. Its dual-functional nature, possessing both a cationic choline component and an acidic hydrogen sulfate anion, allows for synergistic effects that promote and accelerate chemical transformations. This section explores its role in the synthesis of heterocyclic compounds, specifically 2,3-dihydroquinazolin-4(1H)-ones and 14-aryl-14H-dibenzo[a,j]xanthenes, highlighting its catalytic activity, reaction mechanisms, and reusability.

Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

This compound has been effectively employed as a biocompatible and reusable acidic ionic liquid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net This one-pot synthesis involves the condensation reaction of 2-aminobenzamide (B116534) with various carbonyl compounds, including both aldehydes and ketones, in an aqueous medium. researchgate.net

The proposed mechanism for this reaction highlights the synergistic role of the choline cation and the hydrogen sulfate anion. The hydrogen sulfate anion acts as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone, thereby making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide. The choline cation is believed to stabilize the intermediate species through hydrogen bonding and electrostatic interactions, facilitating the subsequent cyclization and dehydration steps to yield the final product.

The reaction proceeds efficiently in water, which serves as a green and environmentally benign solvent. researchgate.net The use of this compound as a catalyst offers several advantages, including high yields, short reaction times, and a straightforward work-up procedure that avoids the use of organic solvents for product separation. researchgate.net

Table 1: Synthesis of 2,3-dihydroquinazolin-4(1H)-one Derivatives using a Choline Sulfate-Based Acidic Ionic Liquid Catalyst researchgate.net

| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 30 | 96 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 35 | 94 |

| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 40 | 92 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 45 | 90 |

| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 30 | 95 |

| 6 | Cinnamaldehyde | 2-Styryl-2,3-dihydroquinazolin-4(1H)-one | 50 | 88 |

| 7 | Acetophenone | 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 60 | 85 |

| 8 | Cyclohexanone | Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 55 | 87 |

Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes

In a similar vein, an ionic liquid composed of a protic cation, N,N-dimethylaminoethanol ([DMEA]), and the acidic hydrogen sulfate anion ([HSO4]) has proven to be an efficient and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. rsc.org This reaction involves the condensation of 2-naphthol with various aldehydes under solvent-free conditions. rsc.org

The catalytic activity and chemical selectivity of this reaction are significantly influenced by the synergistic interaction between the cation and the anion of the ionic liquid. rsc.org The hydrogen sulfate anion is proposed to activate the aldehyde, facilitating its reaction with 2-naphthol to form an intermediate. The protic cation is believed to play a role in stabilizing intermediates and promoting the subsequent cyclization and dehydration steps. A plausible reaction mechanism suggests that the initial step is favored by both acidic and basic conditions, while the subsequent steps are predominantly acid-catalyzed. rsc.org

This catalytic system is advantageous due to its high efficiency, wide substrate tolerance, and the absence of volatile organic solvents. rsc.org Furthermore, the catalyst is inexpensive, readily prepared, and can be easily recovered and reused multiple times without a significant decrease in its activity. rsc.org

Table 2: Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using [DMEA][HSO4] as a Catalyst rsc.org

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 14-Phenyl-14H-dibenzo[a,j]xanthene | 1.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 1.0 | 98 |

| 3 | 4-Nitrobenzaldehyde | 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | 0.5 | 99 |

| 4 | 4-Methylbenzaldehyde | 14-(p-Tolyl)-14H-dibenzo[a,j]xanthene | 2.0 | 94 |

| 5 | 4-Methoxybenzaldehyde | 14-(4-Methoxyphenyl)-14H-dibenzo[a,j]xanthene | 2.5 | 92 |

| 6 | 3-Hydroxybenzaldehyde | 14-(3-Hydroxyphenyl)-14H-dibenzo[a,j]xanthene | 2.0 | 93 |

| 7 | Furfural | 14-(Furan-2-yl)-14H-dibenzo[a,j]xanthene | 2.5 | 90 |

Catalyst Reusability

A key feature of this compound-based ionic liquid catalysts is their reusability, which enhances their economic and environmental viability. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the aqueous solution containing the catalyst can be reused for up to five cycles with only a minor decrease in product yield. researchgate.net Similarly, in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, the [DMEA][HSO4] catalyst was successfully recovered and reused for at least six consecutive runs without a significant loss of its catalytic activity. rsc.org

Table 3: Reusability of [DMEA][HSO4] in the Synthesis of 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene rsc.org

| Run | 1 | 2 | 3 | 4 | 5 | 6 |

| Yield (%) | 99 | 98 | 97 | 96 | 98 | 97 |

Computational and Theoretical Chemistry of Choline Hydrogen Sulfate Systems

Quantum Chemical Analyses of Electronic Structure and Bonding

Quantum chemical calculations, particularly at the M06-2X/6-31+G(d,p) level of theory, have been instrumental in understanding the electronic structure and weak interactions within choline-based ionic liquids, including those with the hydrogen sulfate (B86663) anion. researchgate.net These analyses reveal that the stability of different conformers is heavily influenced by hydrogen bonding. researchgate.net For instance, a folded conformation of the choline (B1196258) cation can enhance stability through strong O/N–H···O hydrogen bonding interactions. researchgate.net

The nature of non-covalent interactions is a key aspect of the electronic structure. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analyses are utilized to quantify these interactions. researchgate.net QTAIM analysis, for example, involves identifying bond critical points (BCPs) and analyzing the Laplacian of the electron density (∇²ρ) at these points. aip.org A positive value of ∇²ρ with a low electron density is characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces, which are prevalent in choline hydrogen sulfate systems. acs.org

Natural Bond Orbital (NBO) analysis further clarifies the electronic interactions, revealing orbital-level interactions such as the nO/Cl⁻ → σ*O–H interaction in similar choline-based ionic liquids, which correlates well with hydrogen bond lengths and stabilization energies. researchgate.net Quantum-mechanical driven 1H iterative full spin analysis (QM-HiFSA) has been employed to precisely determine spectral parameters, including complex heteronuclear couplings. acs.orgresearchgate.net This method has successfully determined the ¹H–¹⁴N coupling constants in choline sulfate, providing a detailed picture of the electronic environment around the nitrogen atom. acs.orgresearchgate.net

Table 1: Calculated ¹H–¹⁴N Heteronuclear Coupling Constants for Choline Sulfate acs.org

| Coupling | Value (Hz) |

| ³JHN (C-1 methylene (B1212753) protons) | 2.66 |

| ²JHN (C-2 methylene protons) | 0.37 |

| ²JHN (N-methyl group protons) | 0.48 |

| Source: ACS Omega acs.org |

Molecular Dynamics Simulations for Intermolecular Interactions, Transport Phenomena, and Solvation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound at the molecular level. These simulations provide insights into intermolecular interactions, transport phenomena, and solvation processes that govern the macroscopic properties of the system.

Classical MD simulations have been used to explore the mechanism by which choline-O-sulfate (an alternative name for this compound) counteracts protein denaturation. acs.org These studies show that in an aqueous environment, choline-O-sulfate preserves the native conformation of peptides in the presence of denaturing agents like urea (B33335). acs.org The protective effect is attributed to preferential interactions between choline-O-sulfate and urea, which reduces the availability of urea to interact with and denature the peptide. acs.org This is confirmed by the calculation of atomic density maps and radial distribution functions (RDFs), which show the exclusion of choline-O-sulfate from the peptide's surface. acs.org

MD simulations are also employed to predict the stability and performance of materials incorporating choline-based ionic liquids. For example, simulations have been used to assess the stability of composites made of metal-organic frameworks (MOFs) and choline-based ionic liquids for applications like gas capture. mdpi.comresearchgate.net These simulations can predict the most stable configurations and determine properties like solvation free energy for different gas molecules, indicating the solubility and selectivity of the composite material. mdpi.comresearchgate.net

Furthermore, MD simulations are crucial for studying transport phenomena. By analyzing the mean square displacement (MSD) of ions over time, self-diffusion coefficients can be calculated, offering insights into ionic mobility. nih.gov The Green-Kubo method can be applied to the stress-autocorrelation function to evaluate viscosity, a key transport property. nih.gov These simulations have shown a sharp drop in the diffusion coefficients of all solution species upon the addition of choline-O-sulfate, indicating strong intermolecular interactions that hinder mobility. acs.org

Table 2: Key Findings from MD Simulations of Choline-O-Sulfate in Aqueous Urea Solution acs.org

| Parameter | Observation | Implication |

| Peptide Conformation | Native helical structure is preserved in the presence of urea and COS. | COS protects the peptide from urea-induced denaturation. |

| Hydrogen Bonds | Preferential hydrogen bonding occurs between urea and COS. | Urea is sequestered by COS, making it less available to interact with the peptide. |

| Solvation Shell | COS molecules are excluded from the peptide's first solvation shell. | Confirms the indirect mechanism of protein stabilization. |

| Diffusion Coefficients | Diffusion of all species (peptide, urea, COS, water) decreases with COS addition. | Increased intermolecular interactions and solution viscosity. |

| Source: Journal of Chemical Information and Modeling acs.org |

Density Functional Theory (DFT) Studies for Reaction Pathways, Energetics, and Spectroscopic Interpretations

Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. DFT studies on this compound and related systems have been pivotal in understanding reaction pathways, calculating interaction energetics, and interpreting spectroscopic data.

DFT calculations are employed to optimize the geometries of ion pairs and clusters, allowing for the detailed analysis of intermolecular interactions. acs.org The interaction energies between the choline cation and the hydrogen sulfate anion can be calculated and corrected for dispersion effects to provide a more accurate picture of the binding strength. acs.org These calculations have shown that hydrogen bonds, particularly between the hydroxyl group of choline and the oxygens of the anion, play a dominant role in the interaction. acs.org

In the context of reaction chemistry, DFT can elucidate reaction mechanisms. For instance, in reactions catalyzed by related compounds like ferric hydrogen sulfate, DFT helps to understand the role of the catalyst and the energetics of different reaction steps. d-nb.info By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. uliege.be Furthermore, DFT is used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer processes within the molecule. d-nb.info

DFT is also essential for interpreting vibrational spectra (Infrared and Raman). Periodic DFT calculations on the crystalline structure of similar compounds, like choline dihydrogen phosphate (B84403), have been used to calculate vibrational frequencies. researchgate.net This allows for the precise assignment of experimental spectral bands to specific vibrational modes of the molecule, including conformational changes of the choline cation. researchgate.net For example, specific Raman bands can be used to distinguish between the gauche and anti conformers of the choline cation. researchgate.net

Table 3: Applications of DFT in the Study of this compound and Related Systems

| Application Area | Specific DFT Calculation | Insights Gained | Reference |

| Interaction Energetics | Geometry optimization and interaction energy calculation of ion pairs. | Quantification of hydrogen bond strength and role of dispersion forces. | acs.org |

| Reaction Mechanisms | Calculation of energies for reactants, transition states, and products. | Identification of the most favorable reaction pathways and role of catalysts. | d-nb.infouliege.be |

| Spectroscopy | Calculation of vibrational frequencies. | Assignment of experimental IR and Raman bands to specific molecular motions and conformers. | researchgate.net |

| Electronic Properties | Calculation of HOMO and LUMO energies. | Understanding of electronic charge transfer capabilities. | d-nb.info |

Theoretical Prediction of Physicochemical Behavior and Stability in Diverse Environments

Theoretical methods are increasingly used to predict the physicochemical properties and stability of this compound and related ionic liquids under various conditions, guiding the design of new materials and processes.

The physicochemical properties of choline-based deep eutectic solvents (DES), which share the choline cation, have been extensively studied through a combination of experimental and theoretical methods. acs.orgacs.orgnih.gov Theoretical calculations can complement experimental measurements of properties like density, viscosity, and electrical conductivity over a range of temperatures. acs.orgresearchgate.net MD simulations in these studies confirm that the network of hydrogen bonds between the choline cation and the hydrogen bond donor is fundamental to the observed physicochemical properties. acs.org

Furthermore, theoretical models can be used to fit experimental data and predict behavior outside the measured range. For example, the Vogel-Fulcher-Tammann (VFT) equation is often used to model the temperature dependence of viscosity and conductivity in these systems. researchgate.net Such models are crucial for engineering applications where these properties need to be known under specific operating conditions. The combination of DFT and MD simulations provides a molecular-level understanding that helps in designing novel DESs with desired properties. acs.org

Table 4: Predicted Physicochemical Properties and Stability Aspects

| Property/Aspect | Theoretical Method | Key Finding | Reference |

| Structural Stability | Molecular Dynamics (RMSD) | Stability of choline-based ILs in MOF composites can be predicted; stability can decrease with increased loading due to crowding. | mdpi.comresearchgate.net |

| Gas Solubility | Molecular Dynamics (Solvation Free Energy) | Higher solubility for H₂S compared to CH₄ in certain choline-based IL/MOF composites. | mdpi.com |

| Transport Properties | Molecular Dynamics (MSD, Green-Kubo) | Prediction of self-diffusion coefficients and viscosity, showing strong intermolecular interactions. | acs.orgnih.gov |

| Thermodynamic Properties | DFT and MD Simulations | Hydrogen bonding networks are confirmed to be the primary determinant of properties like density and viscosity in choline-based systems. | acs.org |

| Note: Some findings are from studies on closely related choline-based ionic liquids and deep eutectic solvents. |

Applications in Advanced Chemical Processes and Materials Science

Choline (B1196258) Hydrogen Sulfate-Based Ionic Liquids and Deep Eutectic Solvents as Advanced Reaction Media

Choline hydrogen sulfate (B86663) is a fundamental component in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs), which serve as innovative and efficient media for a wide range of chemical reactions. These solvent systems offer distinct advantages over traditional volatile organic solvents.

Design and Optimization of Novel Solvent Systems for Chemical Reactions

The design of novel solvent systems based on choline hydrogen sulfate involves the strategic combination of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.govacs.org Choline chloride is frequently used as the HBA, prized for its biocompatibility, low cost, and ready availability as it is produced on a large scale for other industries. acs.orgmdpi.com The HBD can be varied, with common choices including urea (B33335), carboxylic acids, and polyols, allowing for the fine-tuning of the solvent's properties for specific applications. nih.govnih.gov The molar ratio of the HBA to the HBD is a critical parameter that influences the melting point and other physicochemical properties of the resulting DES. nih.govacs.org For instance, a 1:2 molar ratio of choline chloride to urea results in a DES with a melting point of 12°C, significantly lower than the melting points of the individual components. nih.gov This ability to create liquid mixtures at or near room temperature from solid precursors is a hallmark of DESs. nih.gov

The optimization of these solvent systems extends to their application in various chemical syntheses. For example, a DES composed of choline chloride and thiourea (B124793), further modified with sulfuric acid, has been shown to be an effective and recyclable catalyst for the microwave-assisted synthesis of quinazolin-4(3H)-one derivatives. benthamdirect.com Similarly, an ionic liquid derived from N,N-dimethylaminoethanol and a hydrogen sulfate anion has demonstrated high efficiency as a reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. rsc.org The selection of the cation and anion components is crucial, as their synergistic effect can significantly influence catalytic activity and selectivity. rsc.org The design of these systems often aims to align with the principles of green chemistry, emphasizing the use of non-toxic, renewable components and energy-efficient reaction conditions. mdpi.combenthamdirect.com

The versatility in design also allows for the creation of task-specific ionic liquids. For instance, in the context of creating aqueous two-phase systems for separation processes, the hydrophobicity of the ionic liquid, which can be adjusted through the choice of its constituent ions, plays a key role in its phase-forming ability. researchgate.net

Table 1: Examples of Choline-Based Deep Eutectic Solvents and Their Components

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Resulting Solvent Type |

|---|---|---|---|

| Choline chloride | Urea | 1:2 | Deep Eutectic Solvent |

| Choline chloride | Thiourea | 1:2 | Deep Eutectic Solvent |

| Choline chloride | Ethylene (B1197577) glycol | 1:2 | Deep Eutectic Solvent |

| Choline chloride | Glycerol | 1:2 | Deep Eutectic Solvent |

| Choline chloride | Oxalic acid | 1:1 | Deep Eutectic Solvent |

This table is based on information from multiple sources. nih.govacs.orgmdpi.com

Solvation Properties and Solvent-Solute Interactions

The solvation properties of this compound-based ILs and DESs are critical to their performance as reaction media. These properties are governed by a variety of intermolecular forces, including hydrogen bonding, which plays a particularly important role. researchgate.net The ability of these solvents to dissolve a wide range of solutes, including both polar and non-polar molecules, is a key advantage. frontiersin.org

The polarity and hydrogen bonding capabilities of these solvents can be quantified using solvatochromic probes. rsc.org Studies have shown that protic ionic liquids, including those based on choline, can exhibit solvation properties comparable to highly polar solvents like water and short-chain alcohols. rsc.org The choice of both the cation and the anion significantly influences the solvation environment. frontiersin.org For example, the solubility of the corn protein zein (B1164903) was found to be significantly different in various protic ionic liquids, with the lowest solubility observed in [Hmim][HSO4]. frontiersin.org

In the context of gas separation, the interactions between the solvent and gas molecules are paramount. Molecular dynamics simulations have been employed to study the solvation of gases like H₂S and CH₄ in choline-based ILs. mdpi.commdpi.com These studies reveal that H₂S exhibits higher solubility compared to CH₄, an effect attributed to the stronger interactions between H₂S and the IL anions. mdpi.commdpi.com The free energy of solvation provides a quantitative measure of these interactions, with more negative values indicating more favorable absorption. mdpi.com The structure of the anion is a key factor, with some studies suggesting that anions with longer hydrocarbon chains can lead to higher H₂S solubility due to increased free volume and strong hydrogen bond interactions. researchgate.net

The interactions within the solvent itself, particularly the hydrogen bonding between the HBA and HBD in DESs, are fundamental to their nature. acs.org These interactions lead to a significant depression of the freezing point of the mixture. acs.org The presence of water can also influence the solvent structure and interactions, with studies showing that ions can exist in a solvent-shared ion pair configuration with water molecules. researchgate.net

Catalysis in Sustainable and Green Chemical Synthesis

This compound and its derivatives are emerging as highly effective and environmentally friendly catalysts for a variety of organic transformations, aligning with the principles of green chemistry. Their advantages include low cost, biodegradability, and reusability. benthamdirect.comrsc.org

One notable application is in the synthesis of heterocyclic compounds. For instance, a deep eutectic solvent composed of choline chloride, thiourea, and sulfuric acid has been successfully used as a recyclable catalyst for the microwave-assisted, solvent-free synthesis of quinazolin-4(3H)-one derivatives, which exhibit antibacterial properties. benthamdirect.com This method offers high efficiency and short reaction times. benthamdirect.com Similarly, a biocompatible choline sulfate-based acidic ionic liquid has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, demonstrating the potential for conducting reactions in aqueous media. researchgate.net

The catalytic activity of these systems is often attributed to a synergistic effect between the cation and the anion of the ionic liquid. rsc.org In the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, the ionic liquid [DMEA][HSO4] was found to be a highly efficient and reusable catalyst under solvent-free conditions. rsc.org The proposed mechanism suggests that both the acidic and basic components of the ionic liquid play a role in different steps of the reaction. rsc.org

Choline-based catalysts have also been employed in esterification reactions. A deep eutectic system based on choline chloride and p-toluenesulfonic acid showed superior catalytic performance in the esterification of levulinic acid with ethanol (B145695) compared to an oxalic acid-based analogue. mdpi.com Furthermore, triethylammonium (B8662869) hydrogen sulfate, a readily available ionic liquid, has been used as a green catalyst for the synthesis of mdpi.commdpi.comoxazino[5,6-c]quinolin-5-one derivatives in aqueous ethanol. colab.ws

Gas Separation and Adsorption Technologies (e.g., H₂S/CH₄ Capture)

Choline-based ionic liquids are being investigated as promising materials for gas separation technologies, particularly for the selective capture of hydrogen sulfide (B99878) (H₂S) from methane (B114726) (CH₄), a crucial process in natural gas purification. mdpi.comresearchgate.net The removal of H₂S is essential to prevent corrosion of pipelines and environmental contamination. mdpi.comresearchgate.net

The high solubility of H₂S in certain choline-based ILs is a key factor in their effectiveness. mdpi.com Molecular dynamics simulations have shown that H₂S has a higher solubility than CH₄ in these liquids, a difference attributed to stronger interactions between H₂S and the IL anions. mdpi.commdpi.com The choice of anion can be tailored to enhance this selectivity. mdpi.commdpi.com

However, the high viscosity of some choline-based ILs can hinder their efficiency in gas separation by limiting mass transfer. mdpi.com To overcome this, one approach is to support the IL on a porous material, such as a metal-organic framework (MOF). mdpi.com This creates a supported ionic liquid (SIL) membrane, which can reduce the viscosity of the IL and improve adsorption efficiency. mdpi.com Molecular dynamics studies on a hybrid material composed of a choline-based IL incorporated into an IRMOF-1 structure showed that this composite has potential as an adsorbent for H₂S capture. mdpi.comresearchgate.net The study found that H₂S solubility was higher than that of CH₄, although it decreased with increasing IL loading within the MOF. mdpi.comresearchgate.net

Deep eutectic solvents (DESs) based on choline chloride and urea have also been explored for the simultaneous removal of H₂S, CO₂, and CH₄. rsc.org It was found that the selectivity of H₂S and CO₂ over CH₄ can be tuned by adjusting the molar ratio of choline chloride to urea. rsc.org

The permeability of gases through these ionic liquids is another critical parameter. Simulations have shown that choline-benzoate and choline-lactate ILs exhibit significantly higher permeability for H₂S and CO₂ compared to CH₄, with H₂S/CH₄ selectivity estimated to be very high. nih.gov This highlights the potential of these materials for use in membrane-based gas separation processes. vurup.sk

Table 2: H₂S and CH₄ Solubility in a Choline-Based Ionic Liquid/MOF Composite

| Temperature (K) | IL Loading (% w/w) | H₂S Solubility (mol L⁻¹ bar⁻¹) | CH₄ Solubility (mol L⁻¹ bar⁻¹) |

|---|---|---|---|

| 303 | 0.4 | 0.266 | - |

| 313 | 0.4 | - | - |

| 323 | 0.4 | - | - |

| 333 | 0.4 | 0.184 | - |

| 303 | 0.8 | - | - |

| 303 | 1.2 | - | - |

Data extracted from a molecular dynamics simulation study on [Chl][SCN]/IRMOF-1. Dashes indicate data not provided in the source. mdpi.com

Electrochemical Applications (e.g., electrolytes in supercapacitors, electrodeposition)

Choline-based deep eutectic solvents (DESs) are gaining traction as electrolytes in various electrochemical applications due to their favorable properties, such as being conductive, having a wide electrochemical potential window, and being environmentally friendly. mdpi.combioline.org.br

In the field of electrodeposition, choline chloride-based DESs have been successfully employed for plating metals and alloys. These solvents can act as an alternative to traditional aqueous electrolytes, offering advantages such as the ability to deposit metals with low reduction potentials and limiting side reactions like hydrogen evolution. mdpi.comacs.org For instance, DESs formed from choline chloride with urea or ethylene glycol have been used for the electrodeposition of zinc, tin, and nickel. mdpi.combioline.org.br The resulting coatings can be homogeneous, smooth, and corrosion-resistant. mdpi.com The viscosity of these DESs is a key consideration, and electrodeposition is often carried out at elevated temperatures (e.g., 70-80°C) to reduce viscosity and improve mass transfer. acs.org The formation of nanostructured nickel films using these electrolytes can enhance the surface area of the electrode, which is beneficial for applications such as increasing catalytic activity in the hydrogen evolution reaction. mdpi.com

Choline-based DESs have also been instrumental in the co-deposition of alloys. For example, a DES of choline chloride and ethylene glycol was used to deposit Ni-Sn and Ni-Mo alloys. mdpi.combohrium.com These alloy coatings can exhibit desirable properties, such as improved hardness. mdpi.com

Beyond electrodeposition, this compound has been used in the context of creating materials for other electrochemical applications. For example, imidazolium-based and choline-based ionic liquids, including this compound, were used as solvents to synthesize chitin (B13524) nanofibers. nih.gov These nanofibers were then used to reinforce calcium alginate beads, creating a composite material that could be used for controlled drug release. nih.gov

The electrochemical stability of these solvents is a crucial property. The electrochemical potential window of choline chloride/urea and choline chloride/ethylene glycol DESs is sufficiently wide to be suitable for the electrodeposition of various metals. bioline.org.bracs.org This stability, combined with their low cost and low toxicity, makes them attractive for industrial applications. bioline.org.bracs.org

Development of Advanced Materials Incorporating this compound Derivatives

The chemical versatility of this compound and its derivatives has spurred significant research into their incorporation into advanced materials. By acting as functional monomers, solvents, catalysts, or modifiers, these compounds impart unique properties to polymers, composites, and nanomaterials. Their inherent characteristics, such as biocompatibility, low toxicity, and tunable physicochemical properties, make them attractive building blocks for a new generation of materials in diverse scientific and industrial fields. nih.govrsc.orgmdpi.com Research has focused on leveraging the distinct functionalities of the cholinium cation and the sulfate or modified anion to create materials with enhanced mechanical, thermal, conductive, and catalytic properties. rsc.orgresearchgate.net

Polymer Composites and Functional Blends

This compound derivatives, particularly in their role as ionic liquids (ILs), are widely used to fabricate advanced polymer composites and blends. nih.gov They can act as a dispersing medium, a plasticizer, or a functional additive that enhances the final properties of the material. mdpi.commdpi.com

One key application is in the development of membranes for gas separation. In a study focused on CO2 capture, a derivative, choline glycine (B1666218) ([Ch+]Gly−), was blended with cellulose (B213188) acetate (B1210297) (CA) to create composite membranes. mdpi.com The choline-based IL was found to interact strongly with the polymer, and the presence of specific groups in the IL with a high affinity for CO2 led to membranes with increased CO2 sorption capability compared to pure cellulose acetate. mdpi.com This highlights the potential of using choline derivatives to design more efficient materials for environmental applications. mdpi.com

In the biomedical field, choline derivatives are incorporated into polymer matrices to create materials for tissue engineering and drug delivery. nih.govmdpi.com For instance, chitosan (B1678972) films loaded with choline dihydrogen phosphate (B84403) ([Ch][DHP]), an ammonium-based IL, demonstrated enhanced electrical conductivity and pH-stimuli-responsive behavior. mdpi.com The incorporation of the IL allowed the chitosan films to act as electrically responsive materials, showing actuation when stimulated by a low electrical charge. mdpi.com Furthermore, these composite films exhibited a pH-sensitive drug release profile, making them promising candidates for smart drug delivery systems. mdpi.com The biocompatibility of the choline cation is a significant advantage in these applications. nih.govmdpi.com

The following table summarizes research findings on polymer blends incorporating choline derivatives:

| Polymer Matrix | Choline Derivative | Application | Key Research Finding | Reference |

| Cellulose Acetate (CA) | Choline Glycine ([Ch+]Gly−) | CO2 Separation Membrane | The CA-[Ch+]Gly− blend membranes exhibited increased CO2 sorption capability compared to pure CA due to the high affinity of the IL's functional groups for CO2. | mdpi.com |

| Chitosan | Choline Dihydrogen Phosphate ([Ch][DHP]) | Electrically- and pH-Responsive Material | Incorporation of [Ch][DHP] increased the electrical conductivity and actuation capacity of the chitosan films and imparted pH-sensitive drug release behavior. | mdpi.com |

| Poly(vinylidene fluoride) (PVDF) | Choline Dihydrogen Phosphate ([Ch][DHP]) | Muscle Tissue Engineering | The IL was incorporated into PVDF to develop ionic electroactive films, demonstrating the use of choline-based ILs in creating materials for biomedical applications. | nih.gov |

Nanomaterials and Nanocomposites

The use of this compound derivatives extends to the field of nanotechnology, where they serve as effective media for the synthesis and functionalization of nanomaterials. mdpi.com Their ability to disperse nanoparticles and interact with polymer matrices makes them valuable in the creation of high-performance nanocomposites. mdpi.commdpi.com

Cellulose nanocrystals (CNCs) are promising reinforcing agents for biopolymers, but their tendency to agglomerate can be a challenge. mdpi.com Research has shown that choline-based ILs, such as choline lactate (B86563), can be used as a green reaction medium for the surface functionalization of CNCs without needing an external catalyst. mdpi.com In one study, sulfated and desulfated CNCs were functionalized with a silane (B1218182) coupling agent in choline lactate. mdpi.com The resulting modified CNCs were then incorporated into a poly(lactic acid) (PLA) matrix. mdpi.com The use of the choline lactate IL facilitated better dispersion and functionalization, leading to PLA nanocomposites with improved mechanical properties. mdpi.com

Choline derivatives also play a role as templates in the synthesis of structured nanomaterials. For example, choline chloride, a closely related salt, has been employed as a low-cost and environmentally friendly template for the green synthesis of nanorod MAZ zeolite. mdpi.com The resulting zeolite samples exhibited good crystallinity and uniform porous structures, indicating their potential as supports for catalysts in industrial processes. mdpi.com Similarly, deep eutectic solvents (DESs) based on choline chloride and thiourea have been used to produce chitin nanofibers with diameters of 20-30 nm. nih.gov These nanofibers were then used to reinforce calcium alginate beads, enhancing their elasticity and demonstrating their utility in applications like the controlled release of pharmaceuticals. nih.gov

Catalytic and Functional Materials

Derivatives of this compound are being developed as efficient and environmentally friendly catalysts. rsc.org By modifying the cation or anion, researchers can tune the acidity and other properties of the resulting ionic liquid to optimize its catalytic performance for specific organic reactions. rsc.org

An ionic liquid derived from a modified choline cation, N,N-dimethylaminoethanol hydrogen sulfate ([DMEA][HSO4]), was found to be a highly efficient and reusable catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. rsc.org The study highlighted a synergetic effect between the protic cation and the acidic hydrogen sulfate anion, which was responsible for the high catalytic activity and chemical selectivity. rsc.org This catalytic system proved to be robust, allowing for easy recovery and reuse for at least six cycles without a significant drop in activity. rsc.org

Deep eutectic solvents (DESs) based on choline halides have also been explored as biocompatible catalysts for polymerization reactions. acs.org In the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, choline halide salts and their DESs with urea or ethylene glycol were shown to be active catalysts. acs.org The study found that the hydrogen bonding provided by the DES components appeared to enhance the rate of polymerization. acs.org

The table below presents data on the catalytic performance of various this compound derivatives.

| Catalyst | Reaction | Substrates | Yield / Turnover Frequency (TOF) | Reference |

| [DMEA][HSO4] | Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes | Benzaldehyde + 2-Naphthol (B1666908) | 98% Yield | rsc.org |

| Choline Iodide (ChI) | Ring-Opening Copolymerization (ROCOP) | Cyclohexene oxide + Phthalic anhydride | TOF = 200 h⁻¹ | acs.org |

| Choline Bromide (ChBr) | Ring-Opening Copolymerization (ROCOP) | Propylene oxide + Maleic anhydride | TOF = 150 h⁻¹ | acs.org |

| Choline Chloride (ChCl) | Ring-Opening Copolymerization (ROCOP) | Cyclohexene oxide + Maleic anhydride | TOF = 84 h⁻¹ | acs.org |

Biological Transformations and Environmental Interactions Non Clinical, Non Human Focus

Microbial Metabolism of Choline (B1196258) Hydrogen Sulfate (B86663) and Related Sulfur Compounds

Choline hydrogen sulfate, more commonly known in scientific literature as choline-O-sulfate, is a naturally occurring quaternary ammonium (B1175870) compound found across various biological kingdoms. asm.orgresearchgate.net It plays a significant role in microbial sulfur metabolism and cellular protection strategies in diverse, non-mammalian organisms. asm.orguni-marburg.de Microorganisms have evolved specific transport and enzymatic systems to utilize this compound as a source of essential nutrients or as a protective solute. asm.orgnih.gov Its presence in soil and marine environments makes it an important intermediate in the biogeochemical cycling of sulfur. asm.orguni-marburg.de

Choline-O-sulfate serves dual functions in many non-mammalian organisms: as a compatible solute for osmoprotection and as an intracellular storage molecule for sulfur. asm.orgnih.govnih.gov

As an osmolyte , choline-O-sulfate helps organisms survive in high-osmolarity environments. Compatible solutes, or osmolytes, are small organic molecules that accumulate in the cytoplasm to balance the osmotic potential of the external environment without interfering with cellular processes. asm.orgnih.gov Choline-O-sulfate fulfills the criteria for a compatible solute as it is highly soluble and is a zwitterion at physiological pH. asm.org Its accumulation has been observed in various organisms subjected to osmotic stress:

Bacteria : In several gram-negative bacterial species and Bacillus subtilis, choline-O-sulfate provides osmoprotection. asm.orguni-marburg.de B. subtilis and E. coli can accumulate choline-O-sulfate to protect against high salt concentrations, although in E. coli it is less efficient than glycine (B1666218) betaine (B1666868). nih.gov In B. subtilis, choline-O-sulfate is taken up by the cell but remains metabolically inert, functioning purely as a compatible solute. asm.orguni-marburg.de

Fungi : The osmotolerant and xerotolerant fungus Penicillium fellutanum utilizes choline-O-sulfate for osmoprotection. asm.orguni-marburg.de

Plants : Certain halophytic plants, such as those in the Plumbaginaceae family and the mangrove species Aegialitis, accumulate choline-O-sulfate in response to salt stress. nih.govnih.gov It has been proposed that in addition to osmoprotection, its synthesis in these plants serves to detoxify sulfate, which can be inhibitory at the high concentrations found in seawater. nih.govbiologists.com

As a sulfur storage compound , choline-O-sulfate provides a readily available reserve of sulfur, particularly in fungi. nih.gov Fungi like Aspergillus nidulans can synthesize choline-O-sulfate and later hydrolyze it to release inorganic sulfate when external sulfur sources are scarce. nih.gov This allows the organism to maintain essential metabolic functions even in sulfur-deficient environments. nih.govoup.com

Table 1: Functions of Choline-O-Sulfate in Various Organisms

| Organism Type | Specific Example(s) | Primary Role | Reference |

|---|---|---|---|

| Bacteria | Bacillus subtilis, Escherichia coli | Osmoprotectant | asm.orgnih.gov |

| Sinorhizobium meliloti | Source of Carbon, Nitrogen, and Sulfur | nih.gov | |

| Fungi | Aspergillus nidulans, Penicillium fellutanum | Sulfur Storage, Osmoprotectant | asm.orgnih.gov |

| Neurospora crassa | Source of Choline | nih.gov | |

| Plants | Aegialitis (Mangrove), Plumbaginaceae family | Osmoprotectant, Sulfate Detoxification | nih.govnih.govbiologists.com |

Microbial utilization of choline-O-sulfate is mediated by specific enzymatic pathways. The key enzymes involved are choline sulfatase, which directly acts on choline-O-sulfate, and choline trimethylamine-lyase, which acts on the choline product of the initial hydrolysis.

Choline Sulfatase (EC 3.1.6.6) This enzyme catalyzes the hydrolysis of choline-O-sulfate into choline and inorganic sulfate. asm.orgnih.gov Reaction: Choline-O-sulfate + H₂O → Choline + Sulfate

Choline sulfatase activity is crucial for organisms that use choline-O-sulfate as a nutrient source. nih.gov

In fungi like Aspergillus nidulans, the enzyme's activity is repressed in the presence of sufficient sulfur and induced during sulfur starvation, allowing the release of stored sulfate. nih.govoup.com

In the soil bacterium Sinorhizobium meliloti, choline sulfatase is encoded by the betC gene. nih.gov Its activity allows the bacterium to use choline-O-sulfate as its sole source of carbon, nitrogen, and sulfur. nih.gov Unlike in fungi, the enzyme in S. meliloti is induced by its substrate, choline-O-sulfate, or by choline itself. nih.gov The released choline is then converted into the potent osmoprotectant glycine betaine via the actions of choline dehydrogenase and betaine aldehyde dehydrogenase. nih.gov

Choline Trimethylamine-Lyase (CutC) (EC 4.3.99.4) While not acting directly on choline-O-sulfate, choline trimethylamine-lyase (CutC) is a critical enzyme in the subsequent metabolism of the choline released by choline sulfatase in some anaerobic bacteria. pnas.orgasm.org CutC is a glycyl radical enzyme that catalyzes the cleavage of the C-N bond in choline, producing trimethylamine (B31210) (TMA) and acetaldehyde. pnas.orguniprot.orgnih.gov Reaction: Choline → Trimethylamine (TMA) + Acetaldehyde

This transformation is the sole biochemical reaction that directly produces TMA from choline in anaerobic environments. pnas.org The gene cluster responsible for this activity, the cut cluster, has been identified in various bacteria, including the sulfate-reducing bacterium Desulfovibrio desulfuricans. pnas.orgasm.orgasm.org The discovery of this C-N bond cleaving glycyl radical enzyme revealed a unique chemical capability for this enzyme family. pnas.orgnih.gov The production of TMA is a significant step in the biogeochemical cycling of nitrogen. frontiersin.org

Table 2: Key Enzymes in Microbial Metabolism of Choline-O-Sulfate and its Derivatives

| Enzyme | EC Number | Reaction Catalyzed | Organism(s) | Metabolic Role | Reference |

|---|---|---|---|---|---|

| Choline Sulfatase | 3.1.6.6 | Choline-O-sulfate → Choline + Sulfate | Aspergillus nidulans, Sinorhizobium meliloti, Pseudomonas spp. | Releases sulfate for sulfur assimilation and choline for further metabolism. | nih.govnih.gov |

| Choline Trimethylamine-Lyase (CutC) | 4.3.99.4 | Choline → Trimethylamine + Acetaldehyde | Desulfovibrio desulfuricans, various human gut bacteria | Anaerobic degradation of choline, producing TMA for the nitrogen cycle. | pnas.orguniprot.orgchemrxiv.org |

Environmental Fate and Biogeochemical Cycling of Sulfate-Containing Choline Derivatives

The synthesis and degradation of choline-O-sulfate are integral parts of the broader biogeochemical cycles of sulfur and nitrogen. asm.orgfrontiersin.orgcovenantuniversity.edu.ng As a widespread compound in plants, algae, fungi, and bacteria, its turnover in soil and marine ecosystems contributes to the flux of these essential elements. asm.orguni-marburg.de

The environmental fate of choline-O-sulfate is primarily dictated by microbial activity. asm.org Upon decomposition of organic matter from plants and microbes, choline-O-sulfate is released into the environment. nih.gov Soil microorganisms possessing choline sulfatase can then hydrolyze it. nih.govoup.com This process has two major consequences for elemental cycling:

Sulfur Cycle : The hydrolysis releases inorganic sulfate (SO₄²⁻) into the soil or aquatic environment. nih.gov This sulfate can then be assimilated by plants and other microorganisms, re-entering the biological sulfur cycle. oup.com In sulfate-limited environments, the degradation of organosulfur compounds like choline-O-sulfate is a critical pathway for making sulfur bioavailable. oup.com

Nitrogen Cycle : The other product of hydrolysis, choline, is a nitrogen-containing organic molecule. Its subsequent metabolism by anaerobic bacteria via choline trimethylamine-lyase generates trimethylamine (TMA). pnas.orgasm.org TMA is a volatile amine that serves as a substrate for other microbes. frontiersin.org In marine sediments, TMA can be metabolized by sulfate-reducing bacteria and methanogenic archaea, the latter converting it to methane (B114726), a potent greenhouse gas. frontiersin.org TMA can also diffuse across the sea-air interface, participating in atmospheric chemistry. frontiersin.org Therefore, the degradation of choline-O-sulfate indirectly links the sulfur cycle to the nitrogen and carbon cycles through the production of choline and its subsequent conversion to TMA. frontiersin.org

The interconnectedness of these cycles highlights the importance of sulfate-containing choline derivatives in ecosystem nutrient dynamics. covenantuniversity.edu.ngglobalchange.gov Human activities that alter the nitrogen or sulfur cycles, such as through agriculture or industrial emissions, can indirectly impact the environmental balance and microbial processing of compounds like choline-O-sulfate. globalchange.gov

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The development of environmentally friendly and efficient methods for synthesizing choline (B1196258) hydrogen sulfate (B86663) is a primary research focus. Current methods, while effective, often involve processes that could be improved in terms of sustainability and atom economy.

Future research will likely concentrate on:

Greener Starting Materials: Exploring bio-based routes for the production of choline and sulfuric acid to reduce reliance on petrochemical feedstocks.

Catalytic Processes: Designing highly efficient and reusable catalysts to minimize waste and energy consumption during synthesis. rsc.org Choline-based ionic liquids are noted for their biocompatibility and low preparation cost, making them attractive for sustainable catalysis. rsc.org

Solvent-Free Synthesis: Investigating solid-state or mechanochemical methods that eliminate the need for volatile organic solvents, thereby reducing environmental impact. rsc.org One-pot synthesis under solvent-free conditions has shown promise for being a green protocol. rsc.org

A comparison of current and potential future synthetic approaches is presented in Table 1.

| Aspect | Current Methods | Future Directions |

| Starting Materials | Often derived from petrochemicals. | Bio-based feedstocks. |

| Catalysis | May use stoichiometric reagents. | Highly efficient and recyclable catalysts. |

| Solvents | Often rely on volatile organic solvents. | Solvent-free or green solvent systems. |

| Process | Typically batch processes. | Continuous flow and intensified processes. |

Elucidation of Complex Reaction Mechanisms and Interfacial Phenomena in Diverse Chemical and Biological Environments

A deeper understanding of the reaction mechanisms and interfacial behavior of choline hydrogen sulfate is crucial for optimizing its performance in various applications. The interplay between the choline cation and the hydrogen sulfate anion can lead to complex and sometimes unexpected chemical behavior. rsc.org

Key areas for future investigation include:

Synergistic Effects: Further exploring the synergistic effects between the cation and anion in catalytic applications. rsc.org The combination of the cation and anion has been shown to significantly influence catalytic activity and selectivity. rsc.org

Interfacial Structure and Dynamics: Utilizing advanced analytical techniques to probe the structure and dynamics of this compound at liquid-solid and liquid-liquid interfaces. This is particularly important for its applications in areas like shale inhibition and material science. google.comgoogle.com

Interactions with Biomolecules: Investigating the interactions of this compound with proteins, enzymes, and other biomolecules to understand its role in biological systems and to develop new biomedical applications. acs.orgnih.govresearchgate.net Molecular dynamics simulations can be a valuable tool in this area. acs.orgnih.govresearchgate.net

Behavior in Deep Eutectic Solvents: Studying the properties and reactivity of this compound when incorporated into deep eutectic solvent (DES) systems. acs.org

Expansion of Applications in Emerging Technologies and Advanced Materials

The unique properties of this compound make it a promising candidate for a variety of emerging technologies and advanced materials.

Potential future applications that warrant further research include:

Biomass Conversion: Optimizing the use of this compound as a catalyst and solvent for the conversion of biomass into biofuels and valuable platform chemicals. acs.org

Energy Storage: Exploring its potential as an electrolyte component in batteries and supercapacitors.

Advanced Materials Synthesis: Using this compound as a template or structure-directing agent for the synthesis of novel nanomaterials and porous materials with tailored properties. acs.orgethernet.edu.et

Biocomposite Films: Investigating its use in the production of biocomposite films with enhanced mechanical and functional properties. acs.orgnih.govresearchgate.net

Integration of Advanced Characterization Techniques for In-Situ and Operando Studies

To gain a more comprehensive understanding of how this compound functions in real-time, the integration of advanced characterization techniques is essential.

Future research should focus on employing:

In-situ and Operando Spectroscopy: Techniques like in-situ NMR, FTIR, and Raman spectroscopy to monitor chemical transformations and structural changes as they occur.

Advanced Microscopic Techniques: Utilizing high-resolution microscopy techniques such as AFM and SEM to visualize the effects of this compound on material surfaces and interfaces. acs.org

Neutron and X-ray Scattering: Employing small-angle neutron scattering (SANS) and X-ray scattering to probe the nanoscale structure of this compound-containing systems.

Predictive Design of this compound Systems through Integrated Computational and Experimental Approaches

The combination of computational modeling and experimental validation offers a powerful approach to accelerate the discovery and optimization of this compound-based systems.

Future efforts in this area should include:

Molecular Dynamics Simulations: Performing molecular dynamics simulations to predict the behavior of this compound in different environments and to guide the design of new applications. acs.orgnih.govresearchgate.net

Quantum Chemical Calculations: Using quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and predict the properties of new this compound derivatives. acs.org

Machine Learning and AI: Leveraging machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies to identify trends and predict the performance of new systems.

The synergy between computational and experimental approaches is highlighted in the following table:

| Approach | Contribution | Examples |

| Computational Modeling | Provides theoretical insights and predictions. | Molecular Dynamics, DFT, Machine Learning. acs.orgnih.govresearchgate.netacs.org |

| Experimental Validation | Confirms theoretical predictions and provides real-world data. | In-situ spectroscopy, Microscopy, Scattering techniques. |

By addressing these future research directions and unresolved challenges, the scientific community can continue to expand the fundamental understanding and practical applications of this compound, paving the way for new and innovative technologies.

Q & A

Q. What are the key considerations for synthesizing choline hydrogen sulfate in laboratory settings?

Synthesis of this compound typically involves acid-base reactions between choline hydroxide and sulfuric acid. Critical parameters include stoichiometric control (to avoid over-sulfonation), temperature modulation (to prevent decomposition of choline derivatives), and purity validation via nuclear magnetic resonance (NMR) or ion chromatography . For reproducibility, reaction conditions (e.g., solvent choice, mixing rate) should align with green chemistry principles, as choline-based ionic liquids are often used in environmentally benign applications .

Q. How can researchers characterize the purity and stability of this compound?

Standard characterization includes:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- FTIR spectroscopy to confirm sulfate (-SO₃⁻) and choline (N⁺(CH₃)₃) functional groups.

- Karl Fischer titration to quantify residual moisture, which impacts hygroscopicity .

Contradictions in purity assessments may arise from solvent residues (e.g., ethanol in recrystallization). Cross-validate using high-performance liquid chromatography (HPLC) with charged aerosol detection .

Q. What experimental designs are optimal for studying this compound’s solvent properties?

Response Surface Methodology (RSM) with Box-Behnken designs is effective for optimizing solvent parameters like viscosity, polarity, and solubilization capacity. Variables include molar ratios of this compound to co-solvents (e.g., urea, glycerol) and temperature . For reproducibility, ensure solvent pre-equilibration at controlled humidity levels, as water content significantly alters solvent behavior .

Advanced Research Questions

Q. How does this compound’s counterion behavior differ from sodium-based analogs in micellar systems?

Molecular dynamics simulations reveal that choline’s bulkier structure reduces micelle surface charge density compared to sodium ions, despite stronger adsorption at the micelle-water interface. This results in altered electrostatic potentials, impacting solubilization of hydrophobic compounds. Researchers should compare radial distribution functions (RDFs) of counterion-headgroup interactions and solvent accessibility via solvent-accessible surface area (SASA) calculations . Contradictions in micelle size/shape data may arise from force field choice (e.g., OPLS-AA vs. CHARMM); validate with small-angle X-ray scattering (SAXS) .

Q. What computational approaches best predict this compound’s role in enzymatic stabilization?

Density Functional Theory (DFT) studies are critical for modeling hydrogen bonding between this compound and enzyme active sites. Focus on the sulfate group’s ability to stabilize zwitterionic intermediates in betaine aldehyde dehydrogenase reactions. Contrast with betaine’s effects to assess whether choline supplementation inadvertently reduces carnitine synthesis . Experimental validation via kinetic assays (e.g., Michaelis-Menten parameters) is recommended to resolve discrepancies between computational and empirical data .

Q. How can researchers address inconsistencies in this compound’s hygroscopicity data?

Hygroscopicity varies with synthesis protocols and storage conditions. To resolve contradictions:

- Standardize humidity control during experimentation (e.g., glovebox use).

- Compare dynamic vapor sorption (DVS) isotherms across multiple batches.

- Analyze crystallinity via X-ray diffraction (XRD), as amorphous phases absorb moisture more readily .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in this compound’s solvent efficiency?

Contradictions often stem from:

- Co-solvent interactions : e.g., urea may enhance solubilization in some systems but reduce it in others due to competitive hydrogen bonding.

- Substrate-specific effects : Test multiple probe molecules (e.g., caffeine vs. ibuprofen) to differentiate solvent universality from compound-specific interactions .